

# propionic acid's role in immune system modulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propionic Acid*

Cat. No.: *B10760051*

[Get Quote](#)

An In-depth Technical Guide to **Propionic Acid's** Role in Immune System Modulation

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Propionic acid** (PA), a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the gut, is emerging as a critical mediator of host-microbiome interactions and a potent modulator of the immune system. This document provides a comprehensive technical overview of the molecular mechanisms through which **propionic acid** influences both innate and adaptive immunity. It details the signaling pathways activated by PA, its effects on various immune cell populations, and the potential therapeutic implications for inflammatory and autoimmune diseases. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to facilitate further investigation and application.

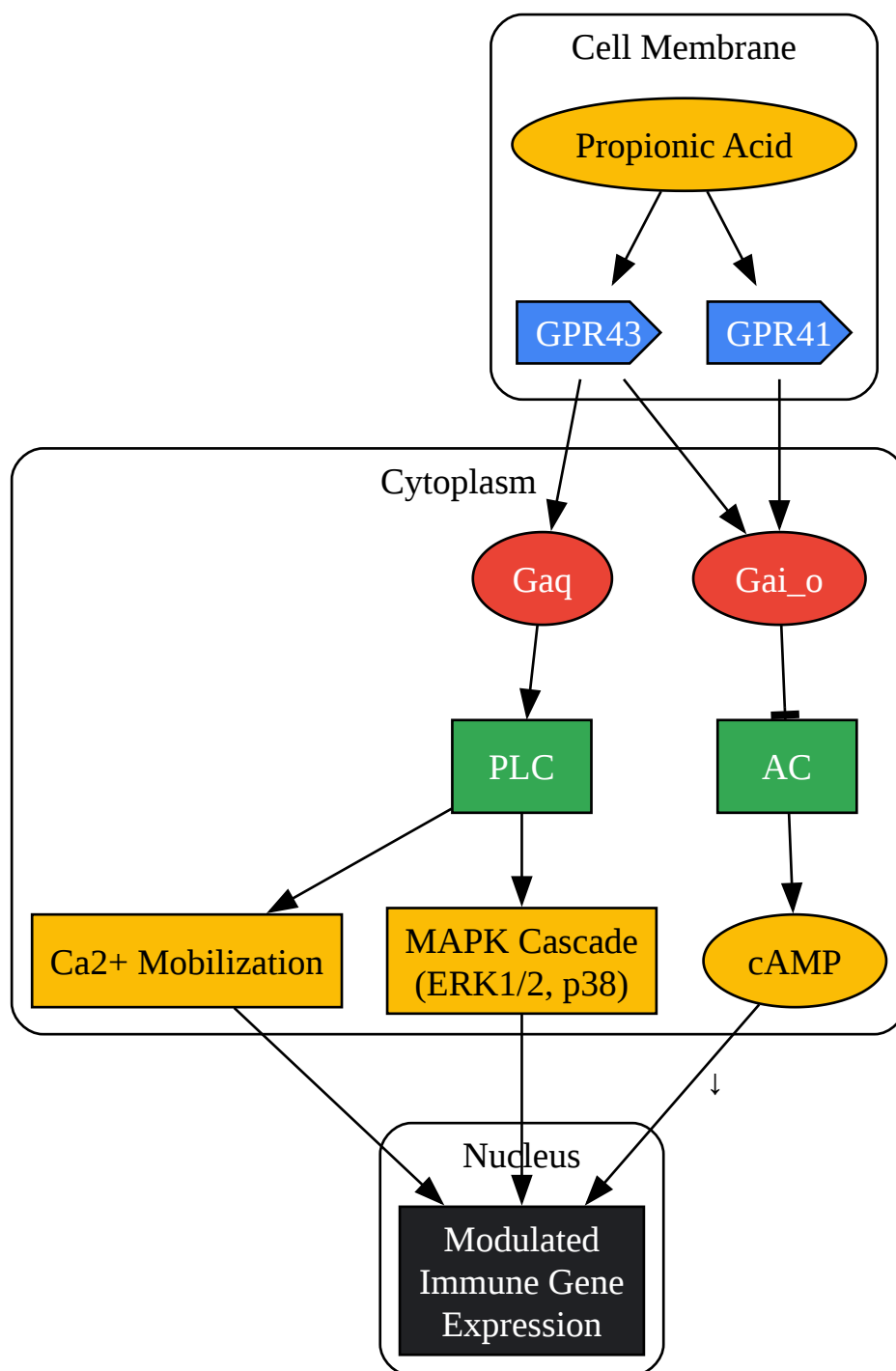
## Core Mechanisms of Action

**Propionic acid** exerts its immunomodulatory effects primarily through two distinct mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). These actions are not mutually exclusive and can occur in a cell-type and context-dependent manner.

## G-Protein Coupled Receptor (GPCR) Activation

**Propionic acid** is a known agonist for two related GPCRs: GPR43 (also known as Free Fatty Acid Receptor 2, FFAR2) and GPR41 (FFAR3).[1] GPR43 is highly expressed in immune cells, including neutrophils, monocytes, and macrophages, while GPR41 is found in various tissues, including adipose tissue and the peripheral nervous system.[1][2][3]

Upon binding to **propionic acid**, GPR43 can couple to both G*ai*/o and G*aq* signaling pathways.[4] The G*ai*/o pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5] The G*aq* pathway activates phospholipase C, resulting in an increase in intracellular calcium (Ca<sup>2+</sup>) and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38.[4][6] GPR41 activation, on the other hand, is primarily coupled to the G*ai*/o pathway.[3]

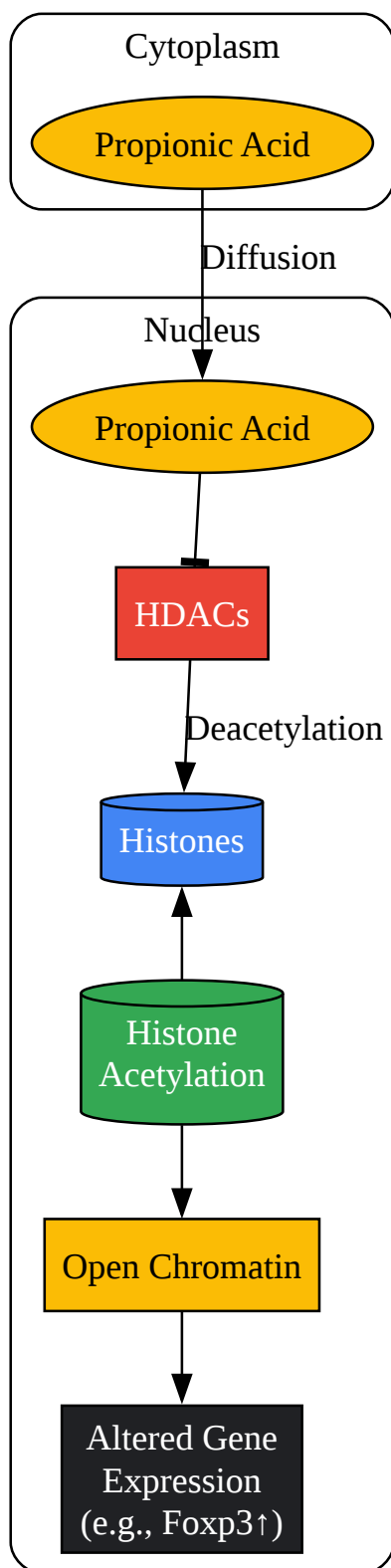


[Click to download full resolution via product page](#)

## Histone Deacetylase (HDAC) Inhibition

**Propionic acid** can diffuse into cells and act as an HDAC inhibitor, a function independent of cell-surface receptors.[7] By inhibiting HDACs, **propionic acid** promotes histone acetylation,

leading to a more open chromatin structure and altering the expression of key immune-related genes. This epigenetic modification generally leads to an upregulation of anti-inflammatory genes.[7] For instance, HDAC inhibition by propionate has been shown to enhance the extrathymic generation of regulatory T cells (Tregs).[7]



[Click to download full resolution via product page](#)

## Modulation of Innate Immunity

**Propionic acid** significantly influences the function of innate immune cells, including neutrophils, macrophages, and dendritic cells.

### Neutrophils

**Propionic acid** acts as a chemoattractant for neutrophils, promoting their migration to inflammatory sites through the GPR43 receptor.[5][8] This migration is dependent on a Gai-protein and involves PI3Ky, Rac2, and MAPK signaling.[8] Furthermore, **propionic acid** can induce a rapid, dose-dependent mobilization of intracellular calcium in human neutrophils, a key step in their activation.[9] However, while it primes neutrophils, **propionic acid** alone does not typically induce superoxide generation, a key effector function.[10]

### Macrophages

The effect of **propionic acid** on macrophage polarization is complex and appears to be context-dependent. Some studies indicate that **propionic acid** can inhibit M1 macrophage polarization, thereby reducing the secretion of pro-inflammatory cytokines. This effect has been linked to the inhibition of the MAPK signaling pathway.[11][12] Conversely, other research suggests that **propionic acid** can suppress M2 macrophage polarization, which is often associated with tissue repair and allergic inflammation.[13] This dual role suggests that **propionic acid** may help to balance macrophage responses, preventing excessive pro-inflammatory activity while also tempering certain anti-inflammatory responses that can be pathogenic in contexts like asthma.

### Dendritic Cells (DCs)

**Propionic acid** plays a role in the development and function of dendritic cells. Microbiota-derived propionate can drive DC development by inducing the expression of Fms-related tyrosine kinase 3 ligand (Flt3L), a critical factor for DC hematopoiesis.[14] This leads to an expansion of the DC population, which in turn can promote the expansion of regulatory T cells (Tregs), contributing to immune homeostasis.[14] However, in vitro studies have also shown that propionate can impair the development of DCs from murine bone marrow cells or human monocytes.[15]

## Modulation of Adaptive Immunity

**Propionic acid** has profound effects on the adaptive immune system, particularly on T cells and B cells, often promoting a more regulatory and less inflammatory phenotype.

## T Cells

One of the most well-documented effects of **propionic acid** is its ability to promote the generation and function of regulatory T cells (Tregs).[7] This is achieved, in part, through HDAC inhibition, which leads to increased expression of the master Treg transcription factor, Foxp3.[7] **Propionic acid** has also been shown to decrease the activity of pro-inflammatory T helper cell subsets, such as Th1 and Th17 cells, contributing to a more balanced immune response.[7] In the context of multiple sclerosis, **propionic acid** supplementation has been linked to a reduction in Th17 cells and an increase in Treg cells.[16][17]

## B Cells

**Propionic acid** can also modulate B cell function, promoting an immune-tolerant phenotype. It has been shown to enhance the production of the anti-inflammatory cytokine IL-10 by B cells (B10 cells).[18][19] The underlying mechanism involves **propionic acid**-induced expression of granzyme B, which then leads to the degradation of tristetraprolin, a protein that destabilizes IL-10 mRNA.[18][19] This stabilization of IL-10 mRNA results in increased IL-10 production, which can help to suppress excessive immune responses.[18][19]

## Data Presentation

Table 1: Effects of **Propionic Acid** on Immune Cell Populations and Cytokine Production

Cell Type	Species/Model	Propionic Acid Concentration	Observed Effect	Reference
Neutrophils	Mouse	25 mM	Increased chemotaxis	[8]
Macrophages (M1)	Mouse	Not specified	Inhibition of M1 polarization	[11][12]
Macrophages (M2)	Mouse & Human	Not specified	Inhibition of M2 polarization	[13]
Tregs	Human	Not specified	Increased frequency and suppressive capacity	[7]
Th17 Cells	Human	Not specified	Decreased frequency	[7]
B10 Cells	Human	Not specified	Increased IL-10 production	[18][19]
Adipose Tissue	Human (overweight)	Not specified	Decreased TNF- $\alpha$ and CCL5	[20]

## Experimental Protocols

### In Vitro Macrophage Polarization Assay

Objective: To assess the effect of **propionic acid** on M1 and M2 macrophage polarization.

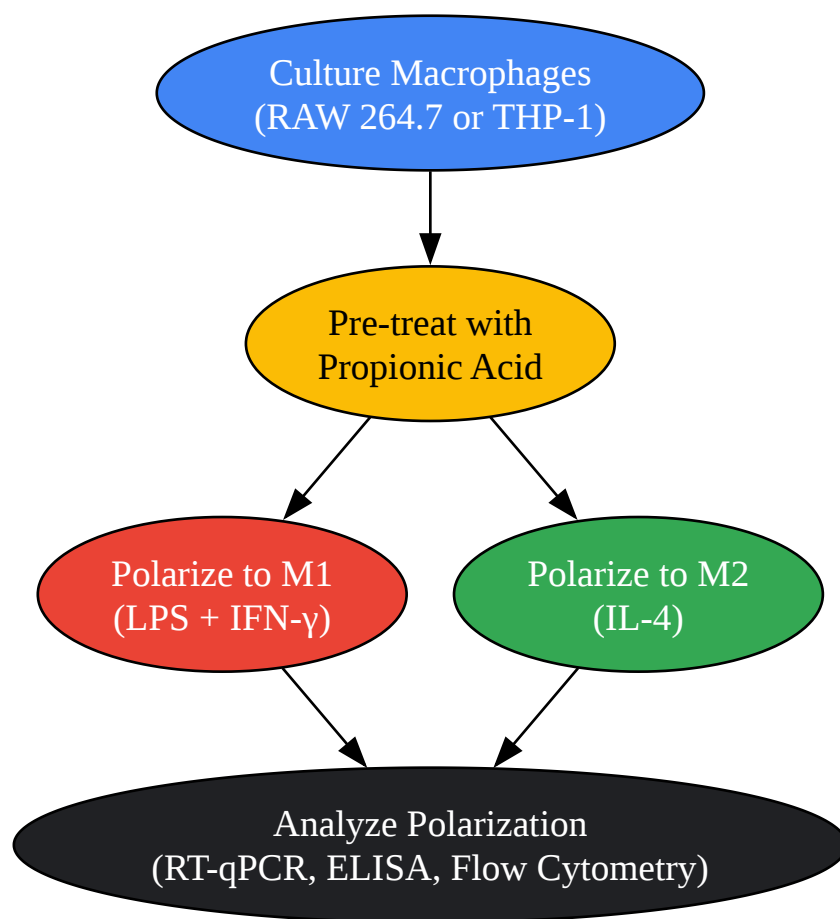
Methodology:

- Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.[21]
- Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for



24-48 hours.[13]

- **Propionic Acid** Treatment: Pre-incubate the macrophages with varying concentrations of sodium propionate (e.g., 0.5 mM, 1 mM, 5 mM) for 1-2 hours.
- Polarization:
  - M1 Polarization: Add LPS (100 ng/mL) and IFN- $\gamma$  (20 ng/mL) to the media and incubate for 24 hours.[21]
  - M2 Polarization: Add IL-4 (20 ng/mL) to the media and incubate for 24 hours.[13][21]
- Analysis:
  - Gene Expression: Harvest cells, extract RNA, and perform RT-qPCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).
  - Cytokine Secretion: Collect cell culture supernatants and measure cytokine concentrations (e.g., TNF- $\alpha$ , IL-6, IL-10) using ELISA or multiplex bead array.
  - Flow Cytometry: Stain cells with antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) for flow cytometric analysis.



[Click to download full resolution via product page](#)

## In Vivo Murine Model of Colitis

Objective: To evaluate the therapeutic potential of **propionic acid** in a mouse model of inflammatory bowel disease.

Methodology:

- Animal Model: Use 8-10 week old C57BL/6 mice.
- Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days to induce acute colitis. Monitor mice daily for weight loss, stool consistency, and rectal bleeding.
- **Propionic Acid** Administration: Administer sodium propionate to mice via oral gavage (e.g., 200 mg/kg daily) or in the drinking water (e.g., 150 mM).[22][23] Start treatment concurrently

with DSS administration or as a pre-treatment.

- Assessment of Colitis Severity:
  - Disease Activity Index (DAI): Score mice daily based on weight loss, stool consistency, and bleeding.
  - Histology: At the end of the experiment, sacrifice mice, collect colon tissue, and perform H&E staining to assess inflammation, ulceration, and tissue damage.
  - Myeloperoxidase (MPO) Assay: Homogenize colon tissue to measure MPO activity as an indicator of neutrophil infiltration.
- Immunological Analysis:
  - Lamina Propria Lymphocyte Isolation: Isolate lymphocytes from the colonic lamina propria.
  - Flow Cytometry: Analyze the frequency of different immune cell populations (e.g., Tregs, Th17 cells, macrophages) in the lamina propria and spleen by flow cytometry.
  - Cytokine Analysis: Measure cytokine levels in colon tissue homogenates or serum by ELISA or multiplex assay.

## Conclusion and Future Directions

**Propionic acid** is a key microbial metabolite that plays a multifaceted role in regulating the host immune system. Its ability to act through both GPCRs and HDAC inhibition allows it to fine-tune the activity of a wide range of immune cells, generally promoting an anti-inflammatory and regulatory environment. The data summarized herein highlight the potential of **propionic acid** as a therapeutic agent for a variety of inflammatory and autoimmune conditions.

Future research should focus on elucidating the precise downstream signaling events and transcriptional changes induced by **propionic acid** in different immune cell subsets. Further investigation into the synergistic effects of **propionic acid** with other SCFAs and the development of targeted delivery systems to enhance its bioavailability at specific sites of inflammation are promising avenues for translating these fundamental discoveries into novel therapeutic strategies. The continued exploration of the gut microbiome-immune axis, with

**propionic acid** as a central player, holds immense potential for the future of immunology and drug development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Implication of G Protein-Coupled Receptor 43 in Intestinal Inflammation: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 5. Microbiota metabolite short chain fatty acids, GCPR, and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propionic Acid Impact on Multiple Sclerosis: Evidence and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCFAs Induce Mouse Neutrophil Chemotaxis through the GPR43 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionic acid-induced calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propionic acid stimulates superoxide generation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Propionic Acid Driven by the Lactobacillus johnsonii Culture Supernatant Alleviates Colitis by Inhibiting M1 Macrophage Polarization by Modulating the MAPK Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of short-chain fatty acids on M2 macrophages polarization in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Microbial Metabolites in the Maturation and Activation of Dendritic Cells and Their Relevance for Respiratory Immunity [frontiersin.org]
- 16. pub.dzne.de [pub.dzne.de]
- 17. Frontiers | Propionic Acid Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses [frontiersin.org]
- 18. Propionic acid regulates immune tolerant properties in B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Propionic acid regulates immune tolerant properties in B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Propionic acid affects immune status and metabolism in adipose tissue from overweight subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ecommons.udayton.edu [ecommons.udayton.edu]
- 22. Short-chain fatty acid delivery: assessing exogenous administration of the microbiome metabolite acetate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exogenous Short Chain Fatty Acid Effects in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [propionic acid's role in immune system modulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10760051#propionic-acid-s-role-in-immune-system-modulation]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)